

A Comprehensive Technical Guide to the Polymorphism of Esomeprazole Magnesium Trihydrate

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Compound of Interest

Compound Name: *Esomeprazole magnesium salt*

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Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a proton pump inhibitor that effectively suppresses gastric acid secretion[1]. It is widely used in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD)[2]. Esomeprazole is primarily available as its magnesium salt, which enhances its stability[1]. The stability of esomeprazole magnesium is pH-dependent; it degrades rapidly in acidic conditions but has acceptable stability in alkaline environments[3].

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they can influence its bioavailability, stability, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a key consideration in drug development[4]. Different polymorphs of the same compound can exhibit varying physicochemical properties, including solubility, melting point, and dissolution rate[4][5]. Esomeprazole magnesium is known to exist in various solid-state forms, including amorphous and several crystalline hydrated forms, such as the dihydrate, trihydrate, and tetrahydrate[1][6][7].

This technical guide provides an in-depth analysis of the known polymorphic forms of esomeprazole magnesium trihydrate, offering detailed characterization data, experimental

protocols, and a discussion of their interconversion and stability.

Polymorphic Forms of Esomeprazole Magnesium Trihydrate

Several crystalline forms of esomeprazole magnesium trihydrate have been identified and characterized in the literature. The most prominent are often designated as Form I and Form II. Additionally, other hydrated forms such as dihydrate (Forms A and B) and tetrahydrate exist, and their stability is often compared to the trihydrate form[1][6][7]. The trihydrate form is generally considered to be the most stable among the hydrates in water[1].

- Form I Esomeprazole Magnesium Trihydrate: A crystalline form identified and characterized by various analytical techniques.
- Form II Esomeprazole Magnesium Trihydrate: A distinct crystalline form with a unique X-ray diffraction pattern[8][9]. It is reported to be synthesizable with good reproducibility, making it suitable for large-scale production[9].

Physicochemical Characterization

The various polymorphic forms of esomeprazole magnesium are distinguished by their unique physicochemical properties. The following tables summarize the quantitative data obtained from key analytical techniques.

X-Ray Powder Diffraction (XRPD) Data

XRPD is a primary technique for identifying and differentiating crystalline polymorphs. Each form exhibits a unique diffraction pattern.

Table 1: XRPD Characteristic Peaks for Esomeprazole Magnesium Trihydrate Polymorphs

Polymorphic Form	Characteristic Peaks (2θ , $\pm 0.2^\circ$)	d-spacing Values (\AA)	Reference
Trihydrate Form I	Data not explicitly detailed in search results	7.2455, 11.6380, 10.3092, 7.2547, 4.7869	[10]
Trihydrate Form II	4.82, 5.55, 7.41, 8.60, 12.10, 14.16, 18.47, 21.08	-	[8][9][11]
Dihydrate Form A	5.65 (Characteristic Peak)	-	[12]
Crystalline Magnesium Salt	5.9, 7.3, 17.6, 18.5, 18.9, 20.9	-	[13]

Note: Some sources provide d-spacing values instead of 2θ angles. Conversion depends on the X-ray wavelength used.

Thermal Analysis Data (DSC & TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal behavior of the polymorphs, such as melting points, decomposition temperatures, and solvent/water content.

Table 2: Thermal Analysis Data for Esomeprazole Magnesium Hydrates

Form	Technique	Key Observations	Reference
Amorphous Esomeprazole Magnesium	DSC	Exothermic peak at approximately 200°C.	[1]
Water/1-Butanol Solvate (Dihydrate)	DSC	Endotherm at 175°C, exotherm (decomposition) at 200°C.	[1]
Water/1-Butanol Solvate	TGA	7.6% mass loss corresponding to the loss of 0.3 butanol and two water molecules. A second mass loss begins at 200°C, typical for decomposition.	[14]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups and can differentiate polymorphs based on subtle shifts in absorption frequencies resulting from different molecular conformations and intermolecular interactions in the crystal lattice.

Table 3: IR Absorption Frequencies for Esomeprazole Magnesium

Functional Group	Absorption Frequency (cm ⁻¹)	Reference
O-H Stretching (Water/Butanol)	Broad peak at approx. 3000	[1][14]
C=N Stretching	~1530	[15]
S=O Stretching	~1080	[15]

Note: The N-H peak in the benzimidazole, typically around 3400 cm^{-1} , may not be observed in certain solvates[1][14].

Solubility Data

The solubility of different polymorphs can vary significantly, impacting dissolution and bioavailability. The stability of esomeprazole magnesium is also highly pH-dependent[3].

Table 4: Solubility of Esomeprazole Magnesium Forms

Form	Solvent/Medium	Solubility	Reference
Esomeprazole Magnesium Trihydrate	Methanol	Soluble	[16][17]
Esomeprazole Magnesium Trihydrate	Ethanol	Soluble	[16]
Esomeprazole Magnesium Trihydrate	1-Propanol	Soluble	[16]
Esomeprazole Magnesium Trihydrate	1-Butanol	Highest solubility among tested alcohols	[16]
Esomeprazole Magnesium Trihydrate	Water	Slightly soluble	[17]
Esomeprazole Magnesium	Distilled Water	0.017 mg/ml	
Esomeprazole Magnesium	Methanol	1.214 mg/ml	
Esomeprazole Magnesium	Phosphate Buffer pH 7.4	0.521 mg/ml	
Esomeprazole Magnesium	Simulated Gastric Fluid pH 1.2	0.147 mg/ml	
Hydrate Forms (General)	Water	Solubility Order: Dihydrate Form B > Tetrahydrate > Dihydrate Form A > Trihydrate	[1]

Experimental Protocols

Detailed and consistent experimental methodology is crucial for the accurate characterization of polymorphic forms.

X-Ray Powder Diffraction (XRPD)

- Instrument: Bruker AXS, D8 Advance Powder X-ray Diffractometer or equivalent.
- Radiation Source: Cu K α -1 radiation (wavelength 1.541 Å).
- Scan Range: Typically 2° to 40° in 2 θ .
- Sample Preparation: A small amount of the powder sample is gently packed into a sample holder, ensuring a flat, even surface.
- Analysis: The resulting diffractogram is analyzed for peak positions (2 θ), d-spacings, and relative intensities to identify the crystalline form[8][13].

Differential Scanning Calorimetry (DSC)

- Instrument: DSC DuPont 9900 or equivalent.
- Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
- Heating Rate: A typical heating rate is 5°C/min or 10°C/min[1][15].
- Temperature Range: Typically from 25°C to 350°C[1].
- Atmosphere: A constant nitrogen purge is maintained to provide an inert atmosphere.
- Analysis: The heat flow is monitored as a function of temperature. Endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events are recorded.

Thermogravimetric Analysis (TGA)

- Instrument: A suitable thermogravimetric analyzer.
- Sample Preparation: 5-10 mg of the sample is placed in a platinum or alumina crucible.
- Heating Rate: A linear heating rate, often 10°C/min, is applied.
- Temperature Range: Typically from ambient temperature to 300°C or higher.
- Atmosphere: Performed under a controlled atmosphere, such as flowing nitrogen.

- Analysis: The mass of the sample is recorded as a function of temperature. Weight loss steps are correlated with desolvation or decomposition events.

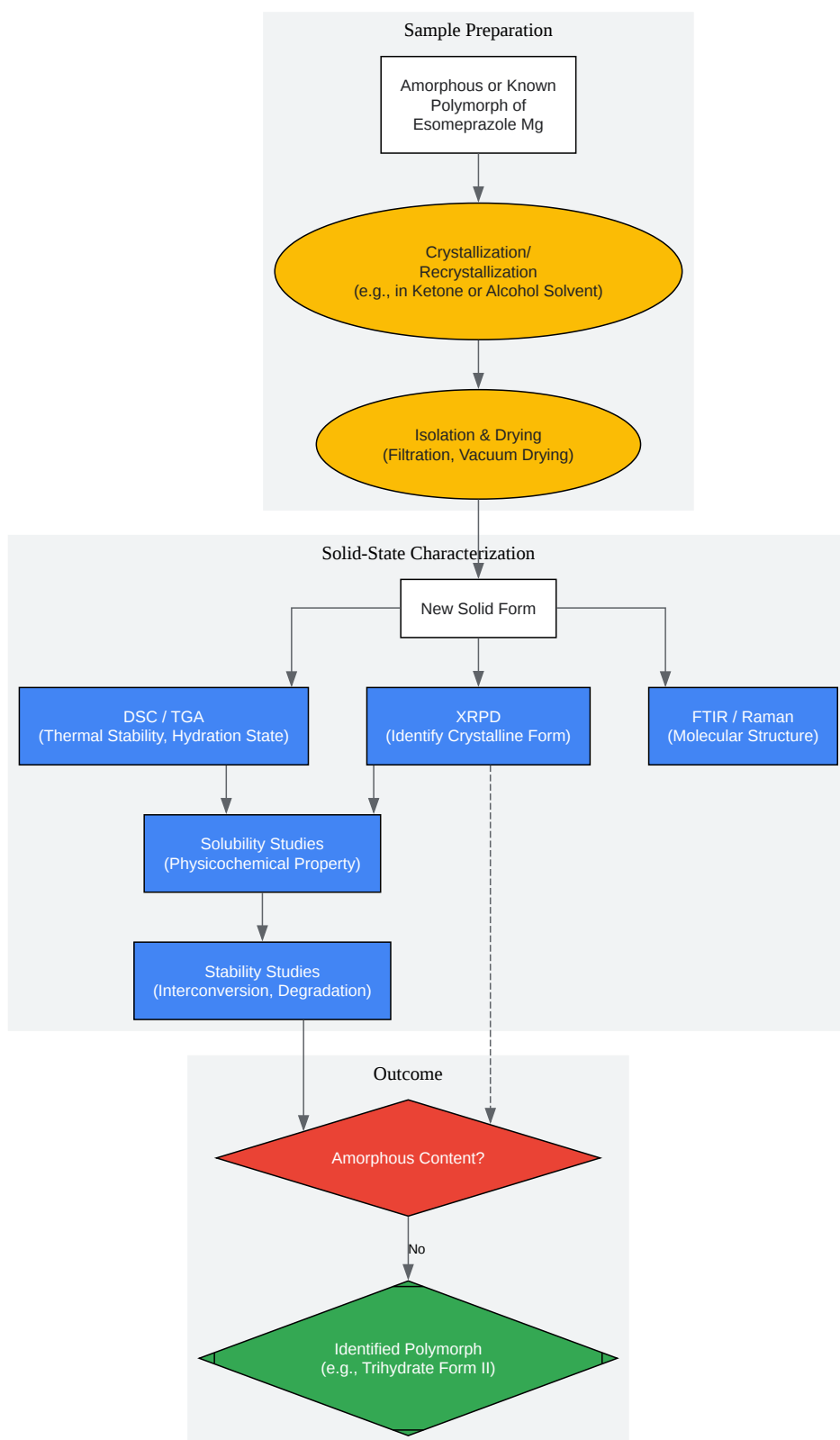
Fourier Transform Infrared (FTIR) Spectroscopy

- Instrument: Shimadzu FT-IR 8400S or equivalent.
- Sample Preparation: The sample is prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with dry KBr powder and compressed into a thin, transparent disk[15].
- Spectral Range: Typically scanned from 4000 to 400 cm^{-1} .
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups. Differences in peak position and shape can distinguish between polymorphs.

Polymorphic Stability and Interconversion

Understanding the stability of different polymorphs and the conditions under which they convert is critical for selecting the appropriate form for development and ensuring product consistency. The hydrate forms of esomeprazole magnesium can interconvert depending on environmental conditions like temperature and humidity[6][18]. The stability order in water has been determined to be: Trihydrate > Dihydrate Form A > Tetrahydrate > Dihydrate Form B[1].

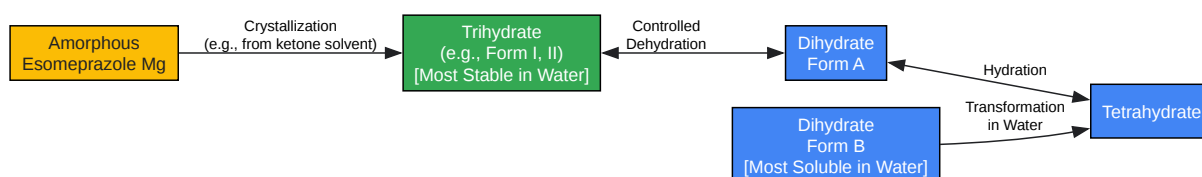
Below is a diagram illustrating the general workflow for characterizing a new polymorphic form of esomeprazole magnesium.



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Caption: Workflow for Polymorph Identification.

The following diagram illustrates the potential relationships and transformations between different solid-state forms of esomeprazole magnesium.



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Caption: Hydrate Interconversion Pathways.

Conclusion

The polymorphic landscape of esomeprazole magnesium is complex, involving multiple hydrated and amorphous forms. The trihydrate forms, particularly Form I and Form II, are of significant interest due to their high stability. A thorough understanding and characterization of these polymorphs are essential for the development of robust and effective drug products. The application of orthogonal analytical techniques such as XRPD, DSC, TGA, and FTIR is crucial for unambiguously identifying and quantifying the different solid-state forms. Control over the crystallization process and storage conditions is paramount to prevent unwanted polymorphic transformations, ensuring consistent product quality and therapeutic performance.

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